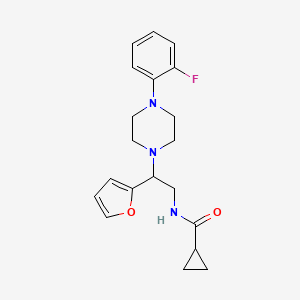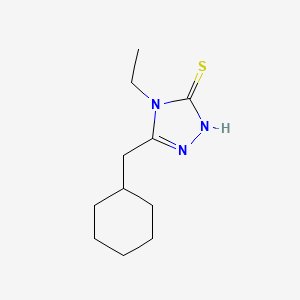
5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, and pressure can all influence the outcome of the synthesis .Chemical Reactions Analysis
The reactivity of a compound is studied by observing its behavior in various chemical reactions. This can provide information about the compound’s stability, its potential to act as a reactant in further reactions, and the conditions under which it can undergo chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental procedures .Scientific Research Applications
Antimicrobial Activities
5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit significant antimicrobial activities. Bayrak et al. (2009) conducted a study on the synthesis of various 1,2,4-triazoles, including triazole-thiols, and evaluated their antimicrobial potential. Their findings revealed good to moderate activity in these compounds, highlighting their potential as antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anti-tumor Properties
Triazole-thiol derivatives, including those similar to this compound, have been studied for their anti-tumor properties. Hovsepyan et al. (2018) synthesized new 1,2,4-triazole thioether derivatives and studied their effect on tumor DNA methylation levels, indicating their potential in cancer treatment (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Protective Effects Against Oxidative Stress
Compounds related to triazole-thiols have been investigated for their protective effects against oxidative stress. Aktay et al. (2005) studied the effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver, demonstrating the potential of triazole derivatives in combating oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Synthesis and Characterization
The synthesis and characterization of triazole-thiols and their derivatives is an important area of research. Martin (2020) focused on the synthesis of novel triazoles and their antimicrobial activity, which contributes to our understanding of the chemical properties and potential applications of these compounds (Martin, 2020).
Anti-Inflammatory Properties
Triazole-thiols have been evaluated for their anti-inflammatory properties. Arustamyan et al. (2021) synthesized and tested substituted triazole derivatives for anti-inflammatory activity, highlighting the therapeutic potential of these compounds (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclohexylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYEPJPHGPTAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



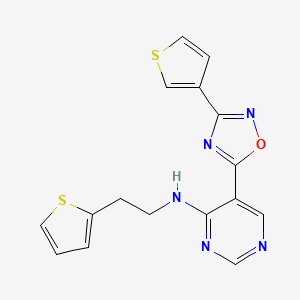
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
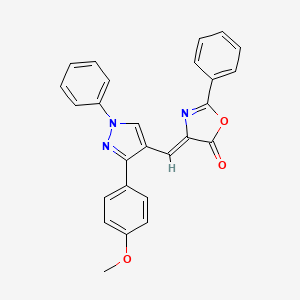
![1-[3-(Ethanesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2416767.png)

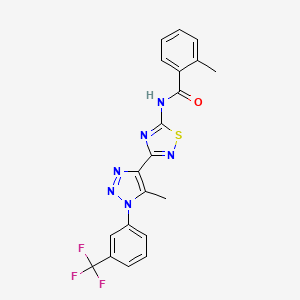

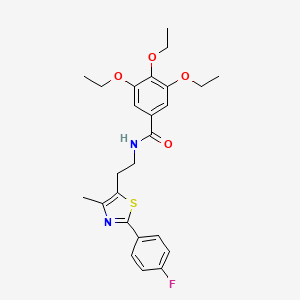
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)
![3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416778.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416779.png)
